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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878 Get Quote

Technical Guide: 2-Methyl-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential biological relevance of 2-Methyl-4-phenyl-1H-imidazole.

The information is intended for an audience with a technical background in chemistry and

pharmacology.

Core Compound Data
2-Methyl-4-phenyl-1H-imidazole is a heterocyclic aromatic organic compound. Its core

structure consists of a five-membered imidazole ring substituted with a methyl group at the 2-

position and a phenyl group at the 4-position.

Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 2-Methyl-4-phenyl-1H-imidazole
and its close isomer, 4-Methyl-2-phenyl-1H-imidazole. Due to the limited availability of specific

experimental data for the title compound, data for its isomer is provided for comparative

purposes and is clearly noted.
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Property Value Source / Notes

Molecular Formula C₁₀H₁₀N₂ [1]

Molecular Weight 158.20 g/mol [1][2]

IUPAC Name
2-methyl-4-phenyl-1H-

imidazole

CAS Number 13739-48-5 [1]

Melting Point 180-183 °C
Data for isomer: 4-Methyl-2-

phenyl-1H-imidazole.[3]

¹H NMR

Data not available in cited

literature for the title

compound.

Representative data for related

imidazoles are available.[4][5]

¹³C NMR

Data not available in cited

literature for the title

compound.

PubChem indicates data

availability.[1] Tautomerization

can complicate solution-phase

NMR for phenylimidazoles.[6]

IR Spectroscopy

Data not available in cited

literature for the title

compound.

Representative spectra for

imidazole derivatives show

characteristic N-H, C=N, and

aromatic C-H stretches.[5]

Mass Spectrometry

Data not available in cited

literature for the title

compound.

PubChem indicates GC-MS

data availability.[1]

Experimental Protocols
Representative Synthesis of a Phenyl-imidazole
Derivative
While a specific, detailed protocol for 2-Methyl-4-phenyl-1H-imidazole was not found in the

surveyed literature, a common method for synthesizing substituted imidazoles is the

Radziszewski reaction and its variations. The following is an adaptable, representative protocol
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based on the synthesis of 2,4,5-triphenyl-1H-imidazole, which can be modified for the synthesis

of the title compound.[7]

Reaction Scheme (Proposed for 2-Methyl-4-phenyl-1H-imidazole):

This synthesis would likely involve the reaction of a phenacyl halide (e.g., 2-bromo-1-

phenylethan-1-one), an aldehyde (acetaldehyde), and a source of ammonia (e.g., ammonium

acetate).

Materials:

2-Bromo-1-phenylethan-1-one

Acetaldehyde

Ammonium acetate

Glacial acetic acid (as solvent)

Procedure:

In a round-bottom flask, combine 1 molar equivalent of 2-bromo-1-phenylethan-1-one, 1.5

molar equivalents of acetaldehyde, and 5-10 molar equivalents of ammonium acetate.

Add a sufficient volume of glacial acetic acid to dissolve the reactants.

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

Collect the precipitate by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield

the purified 2-Methyl-4-phenyl-1H-imidazole.
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Characterization Workflow
A typical workflow for the characterization of the synthesized 2-Methyl-4-phenyl-1H-imidazole
would involve the following analytical techniques.

Synthesis and Purification

Spectroscopic and Physical Characterization

Synthesis via
Radziszewski Reaction

Aqueous Workup
and Filtration

Recrystallization

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(e.g., GC-MS) FTIR Spectroscopy Melting Point

Analysis
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Fig. 1: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways
Phenyl-imidazole derivatives have been investigated for a range of biological activities. A

notable target is the enzyme Indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune

responses.[8][9]

Inhibition of the IDO1 Signaling Pathway
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IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step

in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[8] In the

context of oncology, tumor cells can exploit this pathway to create an immunosuppressive

microenvironment, thereby evading the host's immune system. The expression of IDO1 by

tumor cells leads to the depletion of tryptophan, which is essential for T-cell proliferation, and

the production of kynurenine pathway metabolites that induce T-cell apoptosis and promote the

generation of regulatory T-cells (Tregs).[8][10]

Phenyl-imidazole compounds, such as 2-Methyl-4-phenyl-1H-imidazole, are structurally

similar to other known IDO1 inhibitors.[8][9] These inhibitors typically function by binding to the

heme iron within the active site of the IDO1 enzyme, preventing the binding and subsequent

degradation of tryptophan.[8] The inhibition of IDO1 can restore local tryptophan levels, thereby

reactivating effector T-cells and reducing the population of immunosuppressive Tregs, which

can enhance anti-tumor immunity.

IDO1-Mediated Immune Suppression
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Fig. 2: The IDO1 signaling pathway and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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